molecular formula C12H12ClN3O3 B8330469 1-Butyl-3-nitro-4-chloro-1,8-naphthyridine-2(1H)-one

1-Butyl-3-nitro-4-chloro-1,8-naphthyridine-2(1H)-one

Cat. No. B8330469
M. Wt: 281.69 g/mol
InChI Key: WMQGCVMISMZSOG-UHFFFAOYSA-N
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Patent
US05468756

Procedure details

Phosphorus oxychloride (20 ml, 0.21 mol) was added to 2.0 g (7.6 mmol) of 1-n-butyl-4-hydroxy-3-nitro-1,8-naphthyridin-2(1H)-one [J. Heterocyclic Chem., 22, 193 (1985)], and the mixture was heated to reflux for 30 minutes. After cooling to room temperature, the solvent was distilled off under reduced pressure and ice water was added to the resulting residue. The mixture was neutralized with 4N aqueous solution of sodium hydroxide, followed by extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate, and then filtered. The solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: chloroform/methanol=20/1) to give 1.2 g (yield 56%) of Compound d as colorless crystals.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13](O)=[C:12]([N+:21]([O-:23])=[O:22])[C:11]1=[O:24])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([Cl:3])=[C:12]([N+:21]([O-:23])=[O:22])[C:11]1=[O:24])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)N1C(C(=C(C2=CC=CN=C12)O)[N+](=O)[O-])=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure and ice water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (developing solvent: chloroform/methanol=20/1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C(=C(C2=CC=CN=C12)Cl)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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